Hydroxyarchaetidylserine
Description
Structure
2D Structure
Properties
CAS No. |
134044-67-0 |
|---|---|
Molecular Formula |
C46H94NO9P |
Molecular Weight |
836.2 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-(3-hydroxy-3,7,11,15-tetramethylhexadecoxy)-2-(3-phosphonopropylamino)-3-(3,7,11,15-tetramethylhexadecoxy)propanoic acid |
InChI |
InChI=1S/C46H94NO9P/c1-36(2)18-11-20-38(5)22-13-24-40(7)25-15-27-42(9)29-33-55-44(50)46(43(48)49,47-32-17-35-57(52,53)54)56-34-31-45(10,51)30-16-28-41(8)26-14-23-39(6)21-12-19-37(3)4/h36-42,44,47,50-51H,11-35H2,1-10H3,(H,48,49)(H2,52,53,54)/t38?,39?,40?,41?,42?,44?,45?,46-/m0/s1 |
InChI Key |
DDMAQIPVNFTVKV-SZFILMRRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC([C@@](C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Synonyms |
hydroxyarchaetidylserine |
Origin of Product |
United States |
Advanced Analytical Methodologies for Characterizing Hydroxyarchaetidylserine
Spectrometric Techniques for Structural Elucidation
Mass spectrometry-based techniques are indispensable for determining the molecular weight and fragmentation patterns of hydroxyarchaetidylserine, providing critical insights into its molecular structure.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) Applications
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) has been a important technique for the analysis of non-volatile and thermally fragile molecules like this compound. nih.gov This soft ionization method allows for the generation of intact molecular ions, which is essential for determining the molecular weight of the lipid. nih.govresearchgate.net In the analysis of lipids from the methanogenic archaeon Methanosarcina barkeri, FAB-MS was instrumental in identifying the core lipids after the removal of the polar head groups. nih.gov The technique, often performed in both positive and negative ion modes, can reveal the molecular ion species and provide structural information about the conjugate through characteristic cleavages around the sulfur atom when analyzing related adducts. chemrxiv.org For instance, in the structural elucidation of the total polar lipids from human-derived archaea, negative ion FAB-MS was used to analyze lipid spots partially purified by thin-layer chromatography. researchgate.net
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) for Core Lipid Distribution
High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) is a powerful method for analyzing the core lipid distribution of archaeal lipids, including those derived from this compound. nih.govnih.gov This technique is particularly useful for the analysis of less polar compounds and provides complementary information to electrospray ionization (ESI). nih.govnih.gov
A common procedure involves the acid hydrolysis of the total polar lipids to cleave the headgroups, followed by the extraction of the resulting core lipids. nih.gov These core lipids can then be separated and analyzed by HPLC-APCI-MS. The APCI process typically generates protonated adducts of the intact core lipids with minimal fragmentation, allowing for their identification based on their protonated masses. nih.gov To confirm the structures, tandem mass spectrometry (MS/MS) can be performed. nih.gov The use of extracted ion chromatograms (EICs) for the specific masses of the expected core lipids allows for their precise identification and quantification. nih.gov
| Parameter | Value/Setting |
| MS Instrument | Ion Trap MS (e.g., Bruker Daltonics Esquire 3000Plus) with Agilent APCI source |
| Nebulizer Pressure | 50 psi |
| APCI Temperature | 420°C |
| Drying Gas (N₂) Flow | 5 L/min |
| Drying Temperature | 350°C |
| Capillary Voltage | -2 kV |
| Corona Current | 4 µA |
| Scan Range (m/z) | 600–2,200 |
| This table presents typical instrument settings for HPLC-APCI-MS analysis of archaeal core lipids. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Headgroup Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reproducible technique employed for the analysis of the polar headgroup of this compound after appropriate derivatization. nih.govresearchgate.net Following the cleavage of the headgroup from the lipid, the serine moiety can be derivatized to make it volatile for GC analysis. nih.gov This method allows for the precise identification of the headgroup based on its retention time and mass spectrum. youtube.comrochester.edu
In the structural determination of lipids from Methanosarcina barkeri, GC-MS was used in conjunction with other analytical methods to identify the core lipid structures. nih.gov The process often involves hydrolysis of the lipid to separate the headgroup, followed by derivatization to form, for example, trimethylsilyl (B98337) (TMS) derivatives. youtube.com These derivatives are then injected into the GC-MS system, where they are separated on a capillary column and detected by the mass spectrometer, which generates a quantifiable mass spectral fingerprint. nih.govyoutube.com
Chromatographic Separations for Lipid Fractionation
Chromatographic techniques are fundamental for the initial separation and purification of this compound from the complex mixture of total lipids extracted from archaeal cells.
Thin-Layer Chromatography (TLC) for Polar Lipid Resolution
Thin-Layer Chromatography (TLC) is a crucial and widely used method for the separation and resolution of polar lipids, including this compound. researchgate.net In the analysis of lipids from Methanosarcina barkeri, polar lipids were effectively separated into fourteen distinct spots using two-dimensional TLC (2D-TLC). nih.gov This technique allows for the effective separation of complex lipid mixtures.
For 2D-TLC analysis of archaeal polar lipids, different solvent systems are used for each dimension to achieve optimal separation. A common approach involves using a less polar solvent system, such as chloroform:methanol:water (65:25:4, v/v/v), for the first dimension, followed by a more polar system for the second dimension. After separation, the lipid spots can be visualized using various methods, including iodine vapor or lipid-specific staining reagents like phosphate-specific sprays (e.g., Dittmer–Lester reagent) which stain phospholipids (B1166683) blue. nih.gov
| Stain | Lipid Class Detected |
| Iodine Vapor | General lipids |
| Dittmer–Lester Reagent | Phospholipids |
| This table shows examples of staining methods used in TLC for lipid detection. nih.gov |
Preparative Chromatography for Compound Isolation
Preparative chromatography is essential for isolating larger quantities of this compound for further detailed structural analysis and functional studies. Preparative TLC is a common approach where the total lipid extract is applied as a band onto a thicker silica (B1680970) gel plate. researchgate.net After development, the band corresponding to this compound, identified by comparison with an analytical TLC or by non-destructive visualization, is scraped from the plate. researchgate.net The lipid is then eluted from the silica gel using a polar solvent. researchgate.net
This isolation method, often used in combination with other chromatographic techniques like column chromatography, allows for the purification of the target lipid from a complex mixture. nih.gov The purified this compound can then be subjected to the spectrometric analyses described above to confirm its structure and purity.
Biosynthesis and Enzymology of Hydroxyarchaetidylserine
Pathways of Ether Lipid Biosynthesis in Methanogenic Archaea
The biosynthesis of ether lipids in methanogenic archaea follows a distinct pathway that sets them apart from bacteria and eukaryotes. The fundamental architecture of archaeal membrane lipids is characterized by isoprenoid chains linked via ether bonds to a glycerol-1-phosphate (G1P) backbone. frontiersin.orgomicsdi.org This is in stark contrast to the fatty acid chains linked by ester bonds to a glycerol-3-phosphate (G3P) backbone found in the other two domains of life. frontiersin.orgacs.org This fundamental structural difference is known as the "lipid divide" and is a result of non-homologous enzymes that evolved to perform key steps in the respective biosynthetic pathways. acs.org While polar head groups are often shared across the three domains, the core lipid structure is a defining feature of archaea. frontiersin.org
Identification of Novel Ether Core Portions
The structural diversity of archaeal lipids extends to their core portions. While the canonical archaeal core lipid is 2,3-di-O-phytanyl-sn-glycerol (archaeol), research into various archaeal species has identified novel variations. nih.gov A key example was discovered in the methanogenic archaeon Methanosarcina barkeri. nih.gov Analysis of its polar lipids, which constitute 87% of the total lipid content, revealed two primary glycerol (B35011) diether core lipids after the removal of polar head groups. nih.gov
One was the expected archaeol (B159478). The other was identified as 2-O-(3'-hydroxy-3',7',11',15'-tetramethyl)hexadecyl-3-O-phytanyl-sn-glycerol, a novel core lipid named hydroxyarchaeol. nih.gov This hydroxyarchaeol was found to be the core component for the two major polar lipids in M. barkeri, including hydroxyarchaetidylserine. nih.gov This novel core lipid, which differs from a similarly named compound in Methanothrix concilii, constituted 60% of the polar lipid core in M. barkeri, indicating its structural importance for the organism. nih.gov
Linkages to Archaetidyl Precursor Structures
The assembly of the precursor required for serine attachment is a multi-step process involving several key archaeal enzymes.
Glycerol Backbone Formation : The process begins with the formation of the unique archaeal glycerol backbone, sn-glycerol-1-phosphate (B1203117) (G1P). This reaction is catalyzed by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH), which reduces dihydroxyacetone phosphate (B84403) (DHAP). acs.orgnih.gov This enzyme and its product are stereochemically distinct from their bacterial and eukaryotic counterparts. nih.gov
Isoprenoid Chain Attachment : The hydrocarbon chains of archaeal lipids are isoprenoids, typically C20 (geranylgeranyl) or C25 groups. nih.gov An enzyme known as geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the attachment of two geranylgeranyl groups from geranylgeranyl diphosphate (B83284) (GGPP) to the G1P backbone via ether bonds. nih.gov This reaction forms unsaturated archaetidyl phosphate (DGGGP). nih.gov
Activation for Head Group Attachment : Before the serine head group can be added, the DGGGP molecule must be activated. This is accomplished by the enzyme CDP-archaeol synthase (CarS), which uses cytidine (B196190) triphosphate (CTP) to convert DGGGP into cytidine diphosphate-archaeol (CDP-archaeol). nih.gov This CDP-activated archaeol (or its hydroxylated variant) serves as the direct substrate for the final synthesis step. nih.govnih.gov
Comparative Analysis with Phosphatidyl Biosynthesis in Other Domains
The biosynthesis of archaeal phospholipids (B1166683) like this compound is fundamentally different from phosphatidyl biosynthesis in bacteria and eukaryotes. These differences underscore a deep evolutionary divergence. nih.gov The primary distinctions are the stereochemistry of the glycerol backbone, the nature of the chemical linkage, and the composition of the hydrocarbon chains. acs.orgnih.gov
Interestingly, despite these fundamental differences in the lipid core, the enzyme responsible for adding the serine headgroup in archaea shows evolutionary links to its bacterial counterpart. The archaetidylserine synthase found in Methanothermobacter thermautotrophicus is homologous to the subclass II phosphatidylserine (B164497) synthases common in gram-positive bacteria, suggesting a possible horizontal gene transfer event from a bacterium to a methanogen ancestor. nih.gov
| Feature | Archaea (e.g., for this compound) | Bacteria & Eukarya |
|---|---|---|
| Glycerol Backbone | sn-Glycerol-1-phosphate (G1P) frontiersin.orgnih.gov | sn-Glycerol-3-phosphate (G3P) frontiersin.orgnih.gov |
| Linkage Type | Ether Bond frontiersin.orgnih.gov | Ester Bond frontiersin.orgnih.gov |
| Hydrocarbon Chains | Isoprenoids (e.g., Phytanyl) acs.orgnih.gov | Fatty Acids acs.org |
| Key Precursor Enzyme | sn-Glycerol-1-phosphate dehydrogenase (G1PDH) nih.gov | Glycerol-3-phosphate dehydrogenase |
Enzymatic Mechanisms Governing Serine Integration
The final step in the biosynthesis of this compound is the attachment of the L-serine polar headgroup to the activated lipid precursor, a reaction governed by a specific synthase enzyme.
Characterization of Key Transferases and Synthetases
The key enzyme responsible for this step is CDP-2,3-di-O-geranylgeranyl-sn-glycerol:L-serine O-archaetidyltransferase, more commonly known as archaetidylserine synthase. nih.gov Studies on the enzyme from the methanogen Methanothermobacter thermautotrophicus have characterized its activity. It catalyzes the formation of unsaturated archaetidylserine from the precursor CDP-unsaturated archaeol and L-serine. nih.gov
This enzyme exhibits a loose specificity for its lipid substrate. nih.gov It can utilize CDP-archaeol analogs with different glycerol backbone enantiomers, both ether and ester linkages, and both saturated and unsaturated hydrocarbon chains. nih.gov This suggests that the archaetidylserine synthase itself is not responsible for establishing the core structural features (G1P backbone, ether links) that define archaeal lipids; rather, those features are determined earlier in the pathway by enzymes like G1PDH and GGGP synthase. nih.govnih.gov
Stereochemical Control in Enzymatic Synthesis
While the archaetidylserine synthase shows flexibility regarding its lipid substrate, it demonstrates strict stereochemical control concerning the amino acid headgroup. The enzyme displays a strong preference for L-serine over D-serine. nih.gov This specificity ensures that the correct enantiomer of serine is incorporated into the final phospholipid structure. This control is crucial for the proper conformation and function of the resulting this compound molecule within the archaeal cell membrane.
Metabolic Flux and Regulation within Archaeal Lipid Networks
Integration with General Lipid Biosynthesis Pathways
The biosynthesis of this compound is not an isolated pathway but is deeply integrated with the central metabolism and the general pathway for archaeal lipid biosynthesis. The initial steps are shared with the synthesis of all archaeal ether lipids, starting from common metabolic precursors.
The pathway commences with the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis and gluconeogenesis, to sn-glycerol-1-phosphate (G1P) by the enzyme G1P dehydrogenase. nih.govresearchgate.net This reaction is a key distinguishing feature of archaeal lipid biosynthesis, as bacteria and eukaryotes utilize the enantiomeric sn-glycerol-3-phosphate (G3P). nih.govresearchgate.net The G1P backbone is then sequentially prenylated by the addition of two geranylgeranyl groups from geranylgeranyl diphosphate (GGPP), a C20 isoprenoid unit. frontiersin.org This process is catalyzed by geranylgeranyl-glyceryl phosphate synthase (GGGPS) and digeranylgeranyl-glyceryl phosphate (DGGGP) synthase, resulting in the formation of 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP), also known as unsaturated archaetidic acid. frontiersin.orgnih.gov
The subsequent activation of DGGGP by cytidine triphosphate (CTP) to form cytidine diphosphate-archaeol (CDP-archaeol) is a critical step catalyzed by CDP-archaeol synthase (CarS). nih.govfrontiersin.org CDP-archaeol serves as the central precursor for the attachment of various polar head groups. frontiersin.orgnih.gov
The hydroxylation of the archaeol core, a key feature of this compound, is thought to occur at the lipid precursor stage. A phytoene (B131915) desaturase-like protein from Methanosarcina acetivorans has been identified as a hydratase responsible for the hydroxylation of a geranylgeranyl group within an archaeal lipid precursor. researchgate.net This suggests that a hydroxylated form of CDP-archaeol is synthesized, which then serves as the specific substrate for the final step in this compound formation.
Finally, the serine head group is transferred from L-serine to the hydroxylated CDP-archaeol derivative. This reaction is catalyzed by archaetidylserine synthase (ASS), an enzyme homologous to the bacterial phosphatidylserine synthase (PSS). frontiersin.org Studies have shown that archaeal ASS exhibits broad substrate specificity, suggesting its capability to act on modified CDP-archaeol substrates like CDP-hydroxyarchaeol. frontiersin.orgnih.gov
The integration of these steps ensures a coordinated flow from central carbon metabolism to the synthesis of complex, functional membrane lipids.
Intermediates and Branching Points in Archaeal Lipid Synthesis
The biosynthetic pathway of archaeal lipids is characterized by several key intermediates that represent significant branching points, directing the metabolic flux towards different classes of lipids.
Table 1: Key Intermediates and Branching Points in Archaeal Lipid Synthesis
| Intermediate | Preceding Enzyme(s) | Subsequent Enzyme(s) / Fate | Significance |
| Dihydroxyacetone Phosphate (DHAP) | Glycolytic/Gluconeogenic enzymes | G1P dehydrogenase / G3P dehydrogenase | A central metabolic intermediate that serves as the primary branching point between glycerol catabolism and lipid biosynthesis in archaea, and between archaeal and bacterial/eukaryotic lipid pathways. researchgate.netnih.gov |
| sn-Glycerol-1-Phosphate (G1P) | G1P dehydrogenase | Geranylgeranyl-glyceryl phosphate synthase (GGGPS) | The foundational backbone molecule for all archaeal ether lipids, establishing the characteristic stereochemistry. nih.govresearchgate.net |
| 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP) | GGGPS, DGGGP synthase | CDP-archaeol synthase (CarS), Hydratases | The primary diether core lipid precursor. It can be activated by CTP to form CDP-archaeol or undergo modifications such as hydroxylation. frontiersin.orgnih.govresearchgate.net |
| CDP-archaeol | CDP-archaeol synthase (CarS) | Archaetidylserine synthase, Archaetidylinositol synthase, etc. | The activated lipid carrier that is the direct precursor for the attachment of various polar head groups, leading to a diverse array of phospholipids. nih.govfrontiersin.orgnih.gov |
| CDP-hydroxyarchaeol (postulated) | Hydratase acting on DGGGP or CDP-archaeol | Archaetidylserine synthase | A specialized intermediate leading to the synthesis of hydroxylated archaeal lipids like this compound. researchgate.net |
The regulation of enzyme activities at these branching points is crucial for determining the final lipid composition of the archaeal membrane, allowing the organism to adapt to changing environmental conditions by modifying its membrane fluidity and stability. The promiscuity of enzymes like archaetidylserine synthase allows for the synthesis of a variety of related lipid structures from a common set of precursors. frontiersin.orgnih.gov
Biological Functions and Physiological Roles of Hydroxyarchaetidylserine in Archaea
Contribution to Archaeal Membrane Organization and Dynamics
The archaeal membrane is a highly dynamic and organized structure, far from a simple lipid bilayer. The presence of various lipid species, including those with different core structures and polar headgroups like hydroxyarchaetidylserine, contributes to this complexity and is crucial for membrane function.
Archaeal membranes are not homogenous but are organized into functional domains with distinct lipid compositions and associated proteins. This lateral segregation is thought to be essential for various cellular processes. A key driver of this domain formation is the coexistence of diether (forming bilayers) and tetraether (forming monolayers) lipids. frontiersin.org The different physicochemical properties of these lipid types lead to their separation into distinct domains within the membrane. frontiersin.org
The specific role of this compound in this segregation is tied to the general principle that polar headgroups are critical in modulating membrane packing and stability. mdpi.com The size, charge, and hydrogen-bonding capacity of the headgroup influence the interactions between lipids, which in turn affects their lateral organization. While direct experimental evidence for this compound's role is not abundant, it is known to be a component of the polar lipids in archaea such as Methanosarcina barkeri. Its presence, alongside other polar lipids like hydroxyarchaetidyl-myo-inositol, suggests a contribution to the specific lipid sorting and domain formation in these organisms. The hydroxyl group on the serine moiety could potentially increase hydrogen bonding interactions with neighboring lipids or membrane proteins, further influencing the formation and stability of these functional domains.
Many archaea, particularly hyperthermophiles, synthesize a mixture of diether and tetraether lipids. frontiersin.org This mixture allows for the formation of a mosaic membrane with both bilayer and monolayer regions. frontiersin.org The ratio of these two lipid types is often modulated in response to environmental cues, such as temperature, to maintain optimal membrane fluidity and function. nih.gov
The archaeal membrane serves as a formidable barrier to proton and solute leakage, a property essential for survival in extreme environments. This low permeability is a result of the ether linkages and the tightly packed isoprenoid chains. mdpi.com The composition of polar headgroups further modulates this barrier function. For instance, tighter packing of polar headgroups can lead to increased water impermeability. mdpi.com
This compound, with its potential for additional hydrogen bonding, could contribute to a more tightly packed and less permeable membrane interface. This would be particularly advantageous in environments with steep ion gradients. Furthermore, the lipid composition of the membrane significantly influences the structure and function of integral membrane proteins. The specific lipid environment, including the nature of the polar headgroups, can affect protein folding, stability, and activity. The hydroxyl group of this compound could engage in specific interactions with membrane proteins, potentially anchoring them within certain membrane domains or modulating their conformational state.
Involvement in Cellular Adaptation to Extreme Environments
Archaea are renowned for their ability to thrive in environments characterized by extremes of temperature, salinity, and pH. The unique composition of their cell membranes, including the presence of specific lipids like this compound, is a key factor in this remarkable adaptability.
Extremely halophilic archaea flourish in hypersaline environments by maintaining an internal cytoplasm that is iso-osmotic with the external medium. They primarily achieve this through the "salt-in" strategy, which involves accumulating high intracellular concentrations of potassium chloride. researchgate.net This strategy necessitates significant adaptations of the entire proteome and the cell membrane.
The membranes of these organisms are enriched in negatively charged phospholipids (B1166683), which are thought to shield the high intracellular ionic strength. researchgate.net Archaetidylserine, being negatively charged, fits this requirement. While direct evidence for a specific role of this compound in osmoregulation is scarce, its presence in some archaea suggests it could contribute to this shielding effect. The hydroxyl group could further modulate the interaction of the lipid headgroup with the surrounding ions and water molecules, potentially enhancing the stability of the membrane surface in a high-salt environment. Lipidomic studies of halophilic archaea grown under different salinity conditions have shown alterations in their core lipid compositions, indicating that lipid structure is a key component of osmotic adaptation. researchgate.net
Table 1: Osmotic Adaptation Strategies in Halophilic Archaea
| Strategy | Description | Implication for this compound |
| "Salt-in" | Accumulation of high intracellular KCl concentrations to balance external NaCl. | The negatively charged phosphate (B84403) and carboxyl groups of the serine moiety can help stabilize the membrane surface in the presence of high cation concentrations. |
| Negatively Charged Polar Headgroups | Enrichment of lipids with headgroups like phosphatidylglycerol and archaetidylserine. | This compound contributes to the overall negative charge of the membrane surface, which is crucial for protein function and membrane integrity in a high-salt cytoplasm. |
Hyperthermophilic archaea grow at temperatures approaching and even exceeding 100°C. Their membranes must remain stable and functional under these extreme conditions. A primary adaptation for thermostability is the predominance of tetraether lipids, which form a monolayer that is more rigid and less prone to melting at high temperatures than a typical bilayer. nih.gov
Another key adaptation is the modification of the lipid core, such as the incorporation of cyclopentane (B165970) rings into the isoprenoid chains. nih.gov These rings increase the packing density of the lipids, further enhancing membrane stability and reducing permeability to protons at high temperatures.
Table 2: Membrane Adaptations to High Temperature in Hyperthermophilic Archaea
| Adaptation | Mechanism | Potential Contribution of this compound |
| Tetraether Monolayer | Formation of a more rigid, membrane-spanning monolayer that resists thermal disruption. | The polar headgroup influences the overall stability and packing of the monolayer. |
| Cyclopentane Rings | Increased number of rings in the isoprenoid chains enhances lipid packing and reduces membrane fluidity and permeability. | While a core lipid modification, the headgroup can influence the effectiveness of this packing. |
| Polar Headgroup Interactions | Hydrogen bonding between headgroups and with water molecules contributes to membrane stability. | The additional hydroxyl group on this compound can increase the potential for hydrogen bonding, thereby enhancing membrane integrity at high temperatures. |
Response to Environmental Stressors and Nutrient Availability
The presence of this compound in archaeal membranes is intrinsically linked to their ability to thrive in diverse and often extreme environments. While direct studies on the response of this specific phospholipid to stressors are limited, its structural characteristics as a hydroxylated diether lipid within the genus Methanosarcina provide insights into its role in environmental adaptation.
Membrane Stability: Archaeal membranes are known for their enhanced stability compared to those of bacteria and eukaryotes, a feature partly attributable to their ether-linked isoprenoid chains. nih.govrcsb.org The introduction of a hydroxyl group on the phytanyl chain, as seen in this compound, can further modify the physical properties of the membrane. This modification may influence membrane fluidity, permeability, and packing, contributing to the maintenance of cellular homeostasis under conditions of thermal and pH stress. nih.gov
Adaptation to Stress: Methanosarcina species are noted for their resistance to various environmental stresses, including acetate (B1210297) accumulation and oxidative stress. researchgate.netgfz-potsdam.de The abundance of hydroxylated diether lipids, including this compound, in these organisms suggests a role in their stress tolerance mechanisms. nih.gov For instance, under acetate stress, Methanosarcina barkeri is known to allocate resources to maintain the integrity of its electron-transport chains, a process intrinsically linked to membrane function. researchgate.net The specific lipid composition, including the presence of hydroxylated phospholipids, is likely crucial for preserving membrane integrity and function under such challenging conditions.
Functional Significance in Archaeal Metabolic Processes
This compound is not merely a structural component but is also implicated in the key metabolic processes of the archaea in which it is found, most notably in methanogenesis and its broader impact on biogeochemical cycles.
Methanosarcina is a genus of metabolically versatile methanogens capable of producing methane (B114726) through all three known pathways: acetoclastic, hydrogenotrophic, and methylotrophic. wikipedia.orgnih.gov this compound has been identified as a component of the polar lipids in several Methanosarcina species, including M. barkeri and M. mazei. nih.gov
The following table summarizes the presence of hydroxylated diether lipids in various Methanosarcina species, where this compound is a constituent.
| Species | Presence of Hydroxylated Diether Lipids | Reference |
| Methanosarcina acetivorans | Abundant | nih.gov |
| Methanosarcina thermophila | Abundant | nih.gov |
| Methanosarcina barkeri | Abundant | nih.gov |
| Methanosarcina mazei | Present in the polar lipid fraction | nih.gov |
The abundance of these hydroxylated lipids, irrespective of the substrate used for growth, underscores their fundamental role in the cellular processes of these methanogens. nih.gov The membrane environment is critical for the function of enzymes involved in the electron transport chain of methanogenesis, and the specific composition of the lipid bilayer, including the presence of this compound, is essential for these bioenergetic processes.
As a constituent of methanogenic archaea, this compound plays an indirect but significant role in the global carbon cycle. Methanogens are key players in the anaerobic decomposition of organic matter, producing methane which is a potent greenhouse gas. nih.gov The metabolic activity of Methanosarcina species, which contain this compound, contributes to the flux of methane from anaerobic environments into the atmosphere. nih.gov
Furthermore, archaea are involved in various other biogeochemical cycles. nih.govresearchgate.net The lipids of these organisms, including this compound, are released into the environment upon cell lysis and can be preserved in sediments over geological timescales. The study of these lipid biomarkers provides valuable information about past microbial communities and their metabolic activities, thereby offering insights into the long-term dynamics of biogeochemical cycles.
The unique structure of archaeal lipids makes them excellent biomarkers for tracing the presence and activity of archaea in various environments. Hydroxyarchaeol, the core lipid of this compound, is found predominantly in methanogens, particularly in the orders Methanosarcinales and Methanococcales. nih.gov
The presence of sn-2-hydroxyarchaeol, the core of this compound, is considered a promising marker for living methanogen biomass due to its labile nature. Its detection in environmental samples can indicate the presence of active methanogenic communities. Specifically, the finding that Methanosarcina strains synthesize a particular hydroxydiether structure suggests this can be a taxonomic characteristic of the genus. nih.gov
The following table highlights the biomarker potential of hydroxylated archaeal lipids.
| Lipid Type | Associated Archaeal Group | Significance as a Biomarker | Reference |
| sn-2-hydroxyarchaeol | Methanosarcina, Methanococcus | Indicator of living methanogen biomass | |
| Hydroxyarchaeol | Methanosarcinales, Methanococcales | Diagnostic of specific methanogenic orders | nih.gov |
Implications for Archaeal Cell Membrane Biogenesis and Homeostasis
The cell membrane is fundamental to the existence of any organism, and in archaea, it possesses unique features that are central to their survival. This compound, as a component of this membrane, is integral to its biogenesis and the maintenance of homeostasis.
The biosynthesis of archaeal phospholipids, including those with serine head groups, involves a series of enzymatic steps. After the formation of the core lipid, CDP-archaeol serves as a common precursor for the attachment of various polar head groups. nih.gov The synthesis of archaetidylserine from CDP-archaeol has been characterized, providing a basis for understanding the formation of its hydroxylated counterpart, this compound.
The unique lipid composition of archaeal membranes, characterized by ether linkages and isoprenoid chains, is a defining feature of this domain of life. This "lipid divide" is thought to be a result of evolutionary adaptations to different environmental pressures. nih.gov The presence of hydroxylated lipids like this compound adds another layer of complexity and functional diversity to archaeal membranes.
Membrane homeostasis involves the maintenance of a stable internal environment despite fluctuations in the external surroundings. The physical properties of the lipid bilayer, such as fluidity and permeability, are critical for this. The incorporation of lipids like this compound into the membrane of Methanosarcina species likely contributes to the robustness of their membranes, allowing them to maintain their structural and functional integrity across a range of environmental conditions. nih.gov
Genetic Regulation and Expression of Hydroxyarchaetidylserine Biosynthesis
Identification and Characterization of Genes Involved in Synthesis
The synthesis of hydroxyarchaetidylserine begins with the creation of its precursor, archaetidylserine. The key enzyme in this step is archaetidylserine synthase (ASS). Homology searches using bacterial and eukaryotic phosphatidylserine (B164497) synthases (PSS) have successfully identified the gene encoding ASS in several archaeal genomes. nih.gov
The first experimental characterization of an archaeal ASS was performed using cell extracts from the methanogen Methanothermobacter thermautotrophicus. nih.gov This enzyme, belonging to the CDP-alcohol phosphatidyltransferase family, catalyzes the transfer of the archaetidyl group from a CDP-activated archaeol (B159478) (CDP-archaeol) to an L-serine molecule, forming archaetidylserine. nih.govnih.gov The reaction is as follows:
CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol + L-serine → archaetidylserine + CMP expasy.org
Subsequent genomic analyses have revealed that the gene for ASS is often located adjacent to an open reading frame (ORF) that shows sequence similarity to phosphatidylserine decarboxylase (PSD). nih.govresearchgate.net This genomic arrangement strongly suggests that the adjacent ORF encodes archaetidylserine decarboxylase (ASD), an enzyme that would convert archaetidylserine into archaetidylethanolamine. nih.govresearchgate.net This juxtaposition implies a coordinated regulation of a metabolic pathway. researchgate.net
Despite the identification of the gene for archaetidylserine synthesis, the specific gene and enzyme responsible for the subsequent hydroxylation of archaetidylserine to form this compound have not yet been experimentally identified or characterized. It is hypothesized that a hydroxylase enzyme modifies the archaetidylserine polar head group, but the genetic basis for this crucial modification remains an area for future research.
| Enzyme | Abbreviation | Gene (example) | Function |
| Archaetidylserine Synthase | ASS | pssA | Catalyzes the formation of archaetidylserine from CDP-archaeol and L-serine. nih.govnih.govfrontiersin.org |
| Putative Archaetidylserine Hydroxylase | - | Not Identified | Hypothesized to catalyze the hydroxylation of archaetidylserine. |
| Archaetidylserine Decarboxylase | ASD | psd | Predicted to convert archaetidylserine to archaetidylethanolamine. nih.govresearchgate.net |
Transcriptional Control and Regulatory Networks
The expression of the genes involved in this compound biosynthesis is controlled at the transcriptional level, ensuring that synthesis is initiated only when required. This regulation involves the interplay of specific DNA sequences and protein transcription factors. nih.gov
Archaeal transcription initiation machinery shares features with both eukaryotes and bacteria. nih.gov Promoters for archaeal genes, including those for lipid biosynthesis, typically contain core elements recognized by the basal transcription apparatus. These include a TATA box located approximately 25 base pairs upstream of the transcription start site and a B recognition element (BRE) located upstream of the TATA box. These elements are recognized by the TATA-binding protein (TBP) and Transcription Factor B (TFB), respectively, which then recruit the archaeal RNA polymerase to initiate transcription.
In addition to these core promoter elements, the upstream regions of lipid biosynthesis genes likely contain binding sites for specific transcriptional regulators. These regulators can act as activators or repressors, modulating the frequency of transcription initiation in response to specific signals. While the specific transcription factors that bind to the promoter of the ASS gene have not been identified, they are expected to be members of common archaeal regulator families, such as the Lrp-like or AsnC-like proteins, which often control metabolic pathways.
Archaea are known for their ability to thrive in extreme environments, a feat made possible in part by their ability to modify their membrane lipid composition. rug.nl The regulation of this compound synthesis is likely a key part of this adaptive response. Studies on diverse archaeal communities have shown that environmental factors such as temperature, pH, and nutrient availability significantly shape community structure and gene expression. frontiersin.orgnih.govresearchgate.net
It is hypothesized that the transcription of genes for this compound biosynthesis is responsive to such environmental cues. For instance, changes in temperature or pH could trigger specific transcription factors to upregulate or downregulate the expression of ASS and the putative hydroxylase. This would allow the cell to adjust the concentration of this compound in its membrane, potentially altering membrane fluidity, stability, and permeability to cope with the new conditions. However, direct experimental evidence linking specific environmental stimuli to the transcriptional regulation of this particular pathway is still needed.
Post-Transcriptional and Post-Translational Regulation
Beyond transcription, the production of this compound is also regulated after the genetic information has been transcribed into mRNA and translated into proteins. These post-transcriptional and post-translational mechanisms provide more rapid and direct control over the biosynthetic pathway.
Post-transcriptional regulation in archaea can control the amount of enzyme produced from a given mRNA molecule. This can involve modulating the stability of the mRNA transcript. In archaea, RNA-binding proteins and small non-coding RNAs (sRNAs) can bind to specific sequences in the untranslated regions (UTRs) of mRNAs, influencing their susceptibility to degradation by ribonucleases. A more stable mRNA will persist longer, allowing for the synthesis of more enzyme molecules. Conversely, a less stable mRNA leads to lower enzyme production. The efficiency of translation can also be regulated, with specific proteins binding to the mRNA to either enhance or block its interaction with the ribosome. These general mechanisms are likely to apply to the mRNAs of the ASS and other enzymes in the pathway, providing a swift way to adjust enzyme levels in response to changing cellular needs.
Once the biosynthetic enzymes are synthesized, their activity can be directly modulated through several mechanisms. Post-translational modifications (PTMs) are widespread in archaea and serve as a critical adaptive strategy, especially in extreme environments. nih.gov Modifications such as phosphorylation, glycosylation, or methylation can alter an enzyme's conformation, catalytic activity, stability, or interaction with other molecules. nih.govnih.gov The enzymes for this compound synthesis may be targets of such PTMs, allowing for rapid fine-tuning of their activity.
Enzyme activity can also be controlled by the availability of cofactors or through allosteric regulation. For example, the ASS from M. thermautotrophicus shows maximal activity in the presence of manganese ions (Mn²⁺), indicating that its catalytic function is dependent on metal ion concentration. nih.gov Furthermore, studies of the bacterial homolog, PssA, suggest a regulatory mechanism based on its oligomerization state, where the enzyme shifts between an inactive dimer in the cytosol and an active monomer at the membrane. nih.gov It is plausible that a similar mechanism regulates archaeal ASS. Finally, feedback inhibition, where the end-product of a pathway inhibits an early enzyme, is a common regulatory strategy. It is possible that high levels of this compound or archaetidylserine could allosterically inhibit the activity of archaetidylserine synthase.
| Regulatory Level | Mechanism | Potential Role in this compound Synthesis |
| Transcriptional | Promoter Elements (TATA, BRE) & Transcription Factors | Control the initiation and rate of gene expression for ASS and other pathway enzymes. |
| Response to Environment | Adjusts gene expression based on external cues like temperature and pH to modify membrane composition. frontiersin.orgnih.gov | |
| Post-Transcriptional | mRNA Stability & Translational Efficiency | Rapidly modulates the amount of enzyme synthesized from available mRNA transcripts. |
| Post-Translational | Post-Translational Modifications (PTMs) | Fine-tunes enzyme activity and stability through chemical modifications like phosphorylation or glycosylation. nih.govnih.gov |
| Enzyme Activity Modulation | Regulates catalytic rate via cofactor availability (e.g., Mn²⁺) nih.gov, oligomerization state, or feedback inhibition. |
Evolutionary Biology and Phylogenetic Considerations
Phylogenetic Distribution and Conservation of Hydroxyarchaetidylserine Synthesis
The synthesis of archaetidylserine, the precursor to this compound, begins with the creation of the central intermediate, CDP-archaeol. frontiersin.orgnih.gov An archaetidylserine synthase (ASS) then catalyzes the transfer of an L-serine head group to CDP-archaeol. frontiersin.org This ASS is homologous to the phosphatidylserine (B164497) synthase (PSS) found in bacteria, specifically the PSS-II subclass, which is widespread in various bacteria and archaea. frontiersin.orgnih.gov The hydroxylation of the serine head group to form this compound is a subsequent modification, and the distribution of the enzymes responsible for this final step dictates the phylogenetic spread of the compound.
Comparative Genomics and Lipidomics Across Archaeal Phyla
Comparative analyses of archaeal genomes and lipid profiles reveal a patchy distribution of archaetidylserine (AS) and its derivatives. Homologues of the archaetidylserine synthase (ASS) gene have been detected primarily within the phylum Euryarchaeota. nih.gov For instance, the ASS from Methanothermobacter thermautotrophicus has been experimentally characterized, and its gene is often found in genomic proximity to a predicted archaetidylserine decarboxylase (ASD), which would convert AS to archaetidylethanolamine. nih.govresearchgate.net
Lipidomic studies, which analyze the total lipid content of cells, have confirmed the presence of AS in some, but not all, archaea predicted to have the ASS gene. nih.gov For example, while ASS homologues are found in various methanogens, halophiles, and thermophiles within the Euryarchaeota, the actual detection of the lipid can be inconsistent. nih.gov This suggests that in some species, AS may be a transient intermediate that is rapidly converted to other phospholipids (B1166683). nih.gov
The distribution of lipid-modifying enzymes, such as the hydroxylases that would produce this compound, is less broadly mapped. However, the presence of diverse modifications to core archaeal lipids is a well-documented phenomenon, allowing for the fine-tuning of membrane properties. nih.gov The analysis of lipid-linked oligosaccharides has also shown phylum-specific patterns, with Euryarchaeota and Crenarchaeota using different lipid carriers (Dol-P and Dol-PP, respectively), highlighting how lipid biosynthetic pathways have diverged between major archaeal lineages. nih.gov
Tracing the Evolutionary Origin of Archaeal Ether Lipids
The evolutionary origin of archaeal ether lipids is central to understanding the "lipid divide," the stark difference between archaeal and bacterial membranes. nih.gov Archaeal lipids are built on a glycerol-1-phosphate (G1P) backbone, whereas bacterial and eukaryotic lipids use the enantiomeric glycerol-3-phosphate (G3P). nih.govresearchgate.net These distinct backbones are synthesized by non-homologous enzymes, suggesting a deep evolutionary split. frontiersin.org
Despite this fundamental difference, the enzymes that attach the polar head groups, such as L-serine, are often homologous across domains. rug.nlfrontiersin.org The archaeal archaetidylserine synthase and bacterial phosphatidylserine synthase are both members of the CDP-alcohol phosphatidyltransferase family. rug.nlnih.gov This suggests the existence of an ancestral enzyme in a common ancestor that was capable of attaching head groups to lipid backbones. rug.nl The broad substrate specificity of these synthases, which can recognize both archaeal and bacterial type core lipids, further supports this hypothesis. researchgate.net Therefore, the evolution of this compound is rooted in the ancient innovation of ether-linked lipids, followed by the recruitment and specialization of head group transferases.
Implications for the Last Archaeal Common Ancestor (LACA) Membrane Composition
The phylogenetic distribution of lipid biosynthesis genes provides clues about the nature of the membrane of the Last Archaeal Common Ancestor (LACA). Phylogenetic reconstructions indicate that the enzymes for the alternative mevalonate (B85504) pathway (for isoprenoid synthesis) and key enzymes for ether lipid formation were likely present in LACA. nih.gov The wide distribution of the CDP-alcohol phosphatidyltransferase family in archaea strongly suggests that at least one representative of these enzymes, capable of attaching head groups like serine, was also present in LACA. nih.gov
This evidence challenges earlier models that envisioned a simple ancestral membrane. Instead, it is plausible that LACA possessed a relatively complex membrane with a variety of phospholipids, including archaetidylserine. nih.gov The leading hypothesis for the Last Universal Common Ancestor (LUCA) suggests it may have had a "mixed" membrane, containing both bacterial-type and archaeal-type lipids. researchgate.netnih.gov If LACA emerged from this mixed-lipid world, it would have inherited the machinery for synthesizing ether lipids and diversifying them with various polar head groups. The subsequent evolution within the archaeal domain would have involved the loss or modification of these pathways in different lineages, leading to the patchy distribution seen today. nih.gov
Co-evolution of this compound and Archaeal Metabolic Diversity
The diversification of archaeal lipids is not random but is thought to be driven by the need to adapt to a wide range of environments and metabolic strategies. nih.govwikipedia.org The unique chemical structures of archaeal lipids, such as the ether bond, provide enhanced stability against extremes of temperature, pH, and salinity, which is crucial for many archaeal metabolic pathways that thrive in such conditions. youtube.com
The specific polar head group of a phospholipid, such as this compound, directly influences the surface properties of the cell membrane, including its charge and hydrogen-bonding capacity. These properties are critical for the proper functioning of membrane-bound protein complexes involved in energy metabolism and transport. nih.gov
For example, archaea exhibit a vast range of metabolic capabilities, from methanogenesis to sulfur reduction and extreme acidophily. wikipedia.orgnih.gov The metabolic machinery for these processes is often embedded in the cell membrane. The co-evolution of membrane lipid composition, including the modification of head groups via hydroxylation, would have been essential for optimizing membrane function to support this metabolic diversity. While direct experimental links between this compound and a specific metabolic pathway are not yet fully established, it is hypothesized that such modifications play a crucial role in fine-tuning membrane structure for specialized functions, contributing to the ecological success of different archaeal lineages. unlv.edunih.gov
Future Directions and Emerging Research Avenues
Systems Biology and Computational Modeling for Predicting Lipid Metabolism
Systems biology and computational modeling are becoming indispensable tools for understanding the complex networks that govern cellular processes. nih.govyoutube.com By creating comprehensive models of archaeal metabolism, researchers can predict how genetic or environmental changes will affect the production of specific lipids like Hydroxyarchaetidylserine.
A critical step in predictive modeling is the development of genome-scale metabolic reconstructions (GEMs), which are detailed knowledge bases of an organism's metabolic capabilities. biorxiv.org To date, at least fifteen GEMs have been constructed for ten archaeal species, primarily from the Euryarchaeota phylum, which includes methanogens known to produce a variety of complex lipids. biorxiv.orgnih.gov
A notable example is the GEM for Methanosarcina barkeri, a versatile methanogen. acs.org This model, iAF692, explicitly includes pathways for the synthesis of its unique membrane lipids, with this compound being a defined component of the cell's biomass composition. nih.gov The accuracy of these models is paramount, as the biomass composition, including the relative amounts of different lipids, significantly influences the predicted metabolic flux distributions. biorxiv.org The process involves using the organism's genomic sequence as a scaffold to identify and link all relevant genes, proteins, reactions, and metabolites into a comprehensive network. acs.org Tools like the gapseq pipeline facilitate the reconstruction of metabolic networks for archaea, allowing for the creation of models for organisms like M. barkeri. mdpi.com These reconstructions serve not only as predictive platforms but also as tools for improving genome annotation. nih.gov
For instance, using the M. barkeri model, scientists can simulate metabolic fluxes under various substrate conditions (e.g., methanol, acetate (B1210297), H₂/CO₂) to predict growth phenotypes and metabolic states. acs.orgnih.gov This predictive power is invaluable for metabolic engineering. By simulating the effects of gene knockouts or altered reaction efficiencies, FBA can identify key enzymes or pathways to target for genetic modification to enhance the yield of desired lipids. This approach moves beyond simple trial-and-error, providing a rational, model-driven strategy for optimizing the biological production of complex archaeal lipids.
Advanced Omics Technologies in this compound Research
The rapid evolution of "omics" technologies—proteomics, metabolomics, and single-cell analysis—is revolutionizing our ability to study microbial biochemistry. These advanced analytical techniques are beginning to shed light on the intricate details of archaeal lipid metabolism in real time. nih.gov
The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) offers a powerful approach to build a complete picture of cellular function. By simultaneously analyzing which proteins are expressed and which metabolites are present under different conditions, researchers can construct detailed "Protein-Metabolite" regulatory network maps. nih.gov
This integrated approach can elucidate the complex regulatory mechanisms controlling the synthesis and degradation of lipids like this compound. For example, by comparing the proteomes and metabolomes of archaea grown under different environmental stresses (which are known to alter lipid composition), scientists can identify key enzymes and regulatory proteins that are up- or down-regulated in correlation with changes in this compound levels. nih.gov This can reveal previously unknown regulatory feedback loops or connections between lipid metabolism and other cellular pathways, providing a deeper understanding of how archaea adapt their membranes to their environment. nih.gov
Traditional biochemical analyses rely on bulk measurements from millions of cells, which averages out the behavior of the entire population. However, it is increasingly recognized that significant heterogeneity can exist among individual cells, even within a genetically identical population. researchgate.net Single-cell analysis technologies are emerging to address this, allowing researchers to probe the molecular makeup of one cell at a time. biorxiv.orgfrontiersin.org
While the application of single-cell lipidomics to archaea is still in its infancy, largely due to the analytical challenges posed by their small cell size, the potential is enormous. biorxiv.org Techniques like single-cell mass spectrometry and Raman spectroscopy, which have been used to profile lipids in individual microalgae and human cells, could be adapted for archaea. nih.govfrontiersin.orgresearchgate.net These methods could reveal cell-to-cell variations in the abundance of this compound and other lipids. This is particularly relevant as archaeal lipid composition is known to be dynamic, changing with growth phase and environmental conditions. Understanding this heterogeneity could be key to identifying and isolating hyper-producing individual cells for industrial applications.
Synthetic Biology and Genetic Engineering Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. This field opens up exciting possibilities for producing this compound and other novel archaeal lipids in more tractable host organisms and for creating entirely new lipid structures.
A major focus has been on engineering the bacterium Escherichia coli to produce archaeal lipids. This is a significant challenge due to the "lipid divide"—the fundamental difference in the stereochemistry of the glycerol (B35011) backbone and the type of hydrocarbon linkage (ether vs. ester) between archaea and bacteria. researchgate.net Despite these hurdles, researchers have successfully engineered E. coli to produce archaeal phospholipids (B1166683) by introducing the necessary biosynthetic genes. Overexpression of key archaeal enzymes, such as phosphatidylserine (B164497) synthase, has been shown to substantially increase the production of specific archaeal lipids.
Furthermore, these engineered systems can lead to the creation of novel, hybrid molecules. For example, when archaeal phospholipids are produced in E. coli, they can serve as substrates for the host's native enzymes, resulting in the formation of hybrid archaeal/bacterial cardiolipin (B10847521) species not previously seen in nature. This discovery could revolutionize synthetic lipid biology, enabling the construction of a wide variety of lipids with non-natural head groups and mixed hydrophobic chains, potentially leading to new biomaterials and therapeutic delivery systems.
Rational Design of Archaeal Strains for Enhanced this compound Production
The industrial-scale production of this compound is currently limited by the often slow growth and complex nutritional requirements of the native archaeal producers. Rational design, a metabolic engineering strategy, aims to overcome these hurdles by making targeted genetic modifications to create microbial cell factories optimized for high-yield production.
Key strategies in the rational design of archaeal strains include:
Overexpression of Key Biosynthetic Enzymes: The biosynthetic pathway for archaeal lipids involves several critical enzymes, such as geranylgeranyl diphosphate (B83284) synthase (GGGPS) and digeranylgeranylglyceryl phosphate (B84403) synthase (DGGGPS), which are involved in the formation of the core lipid structure. frontiersin.org By introducing additional copies of the genes encoding these rate-limiting enzymes, the metabolic flux can be directed more efficiently towards the synthesis of lipid precursors, ultimately boosting the yield of this compound.
Blocking Competing Metabolic Pathways: Archaeal cells produce a variety of lipids and other compounds that draw from the same pool of precursors as this compound. Using gene-editing technologies like CRISPR-Cas, researchers can knock out or down-regulate genes in these competing pathways. This metabolic "rewiring" effectively channels a larger proportion of the cell's resources into the desired biosynthetic route. nih.gov
Optimization of Growth and Production Conditions: Beyond genetic manipulation, optimizing fermentation conditions is crucial. This includes adjusting temperature, pH, and nutrient availability to not only promote robust cell growth but also to specifically trigger the cellular pathways responsible for lipid production. nih.gov The development of advanced genetic tools for various archaeal species, particularly for extremophiles like Sulfolobus acidocaldarius and various methanogens, is accelerating the ability to make these sophisticated genetic modifications. nih.gov
Heterologous Expression of Biosynthetic Pathways in Model Organisms
An alternative to engineering extremophilic archaea is to transfer the entire biosynthetic pathway for this compound into more tractable, well-understood host organisms like Escherichia coli or Saccharomyces cerevisiae (baker's yeast). This approach, known as heterologous expression, leverages the rapid growth and established genetic toolkits of these model organisms to create efficient, scalable production platforms. rsc.orgsci-hub.se
The process involves several key steps and challenges:
Pathway Reconstruction: The entire suite of genes responsible for converting simple precursors into this compound must be identified and cloned. Since these genes are often clustered together in the archaeal genome, they can be transferred as a single unit, or "biosynthetic gene cluster" (BGC). sci-hub.seresearchgate.net
Host Selection and Optimization: The chosen host must be able to supply the necessary precursor molecules (e.g., acetyl-CoA, serine). Often, the host's own metabolism must be engineered to increase the availability of these precursors. nih.gov
Functional Expression: A significant challenge is ensuring that the archaeal enzymes function correctly in the foreign cellular environment of a bacterium or eukaryote. This can be hindered by differences in codon usage, protein folding machinery, or the absence of specific cofactors. nih.gov
Toxicity and Transport: The accumulation of foreign lipids like this compound in the host cell's membranes can be toxic or interfere with normal cellular functions. nih.gov
Despite these challenges, significant progress has been made. Researchers have successfully expressed a complete archaeal lipid synthesis pathway in E. coli, resulting in a "mixed" membrane containing both bacterial and archaeal lipids. nih.gov Such achievements demonstrate the feasibility of using model organisms as chassis for producing these complex archaeal molecules.
Environmental and Ecological Significance of this compound
Archaea are not merely cellular curiosities; they are major players in global biogeochemical cycles and form unique interactions with other domains of life. Their distinctive membrane lipids, including this compound, are central to their ability to thrive in extreme environments and mediate these crucial ecological processes.
Biogeochemical Cycling in Unique Environments
Archaea are integral to the cycling of key elements like carbon, nitrogen, and sulfur, particularly in environments inhospitable to most other life forms. researchgate.net The chemical stability of their ether-linked lipids allows them to persist in these settings, making them important biomarkers for studying geochemical processes.
The Carbon Cycle: Methanogenesis (the production of methane) and the anaerobic oxidation of methane (B114726) are critical steps in the global carbon cycle, and both are performed exclusively by archaea. researchgate.net The lipid remnants of these archaea, preserved in sediments, provide a record of carbon cycling in past and present ecosystems.
The Nitrogen Cycle: In both marine and terrestrial environments, ammonia-oxidizing archaea (Thaumarchaeota) play a pivotal role in the nitrogen cycle by converting ammonia (B1221849) to nitrite, a key step in nitrification. researchgate.net Their presence, indicated by their unique lipids, is fundamental to nutrient availability in ecosystems ranging from the open ocean to arid desert soils. nih.gov
The Sulfur and Iron Cycles: In volcanic hot springs and deep-sea hydrothermal vents, sulfur-dependent archaea are dominant life forms. researchgate.net Similarly, certain archaea contribute to the oxidation and reduction of iron, influencing the mobility of iron and other associated elements in the environment. youtube.com The robust nature of this compound and other archaeal lipids is an adaptation that allows these organisms to maintain membrane integrity in such chemically aggressive and high-temperature environments.
Inter-Domain Interactions Mediated by Archaeal Lipids
The "lipid divide"—the stark difference between the ether-linked isoprenoid lipids of Archaea and the ester-linked fatty acid lipids of Bacteria and Eukarya—is a fundamental distinction in biology. nih.gov However, emerging research suggests that these lipids can mediate complex interactions across these domains.
The ability to create stable hybrid membranes, both in laboratory-engineered E. coli and potentially in natural mixed-species biofilms, suggests a level of physical compatibility. nih.govresearchgate.net This co-existence implies that the unique biophysical properties of archaeal lipids could influence the structure and function of multispecies microbial communities. Furthermore, some researchers hypothesize that the formation of distinct lipid domains within archaeal membranes—areas with different proportions of monolayer-forming tetraethers and bilayer-forming diethers like this compound—could create specialized platforms for docking proteins or interacting with other cells. frontiersin.org These lipid-mediated interactions could be a form of chemical signaling or a way to structure symbiotic relationships, representing a subtle but significant force in microbial ecology.
Data Tables
Table 1: Summary of Research Findings and Future Directions
| Research Area | Key Objective | Methodologies & Strategies | Potential Outcomes & Significance |
| Rational Strain Design | Enhance production of this compound in native archaea. | Overexpression of key enzymes (e.g., GGGPS), knockout of competing pathways, optimization of fermentation. frontiersin.orgnih.gov | Creation of efficient archaeal cell factories for industrial biotechnology and pharmaceutical applications. |
| Heterologous Expression | Produce this compound in fast-growing model organisms. | Transfer of biosynthetic gene clusters (BGCs) into hosts like E. coli or yeast; host metabolic engineering. sci-hub.seresearchgate.net | Scalable, cost-effective production of archaeal lipids, overcoming the limitations of cultivating extremophiles. |
| Biogeochemical Cycling | Understand the role of archaeal lipids in elemental cycles. | Analysis of lipid biomarkers in environmental samples (sediments, soils); linking lipid presence to metabolic processes like methanogenesis and nitrification. researchgate.net | Using archaeal lipids as proxies to study climate history and the health of modern ecosystems. |
| Inter-Domain Interactions | Investigate how archaeal lipids mediate interactions with Bacteria and Eukarya. | Creation of mixed-lipid model membranes; analysis of mixed microbial communities; study of membrane domain formation. frontiersin.orgnih.govresearchgate.net | Revealing new mechanisms of microbial symbiosis, competition, and community structuring. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
